(Z)-ethyl 2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
Description
This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing nitrogen and sulfur. Its structure includes a 4-bromophenyl group at position 3, a 3-methylbenzyl substituent at position 5, and a cyanoacetate moiety at position 2. Thiazolidinones are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Properties
IUPAC Name |
ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-3-28-22(27)18(13-24)21-25(17-9-7-16(23)8-10-17)20(26)19(29-21)12-15-6-4-5-14(2)11-15/h4-11,19H,3,12H2,1-2H3/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOHIQWEIQESR-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC(=C2)C)C3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC(=C2)C)C3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. The compound can be synthesized using starting materials such as ethyl cyanoacetate and various substituted benzaldehydes under specific catalytic conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those similar to this compound. These compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. Compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest, mediated through pathways involving p53 and other apoptotic markers.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various thiazolidinone derivatives against clinical isolates. The results indicated that compounds with bromophenyl substitutions displayed enhanced activity compared to their unsubstituted counterparts. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, demonstrating a promising profile for further development.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| Compound C | 15 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In another study focusing on the anticancer properties, a series of thiazolidinone derivatives were tested against several cancer cell lines. The compound similar to this compound exhibited an IC50 value of 25 µM against MCF-7 cells, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest at G1 phase |
| A549 | 40 | Inhibition of proliferation |
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features that allow interaction with biological targets. The thiazolidinone ring system is known for its ability to form hydrogen bonds and engage in π-stacking interactions with enzymes and receptors, which may facilitate its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
a) Core Structure and Substituents
- Target Compound: Features a thiazolidinone core with a 4-bromophenyl group, 3-methylbenzyl, and cyanoacetate substituents.
- Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j): Similar thiazolidinone core but substituted with methoxy-oxoethylidene and benzamido groups. The absence of a cyano group reduces electron-withdrawing effects compared to the target compound .
- Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate: Contains a 3-bromophenyl group and a sulfanylidene moiety but lacks the 3-methylbenzyl and cyanoacetate substituents .
- Anti-inflammatory Oxadiazoles: Replace the thiazolidinone core with an oxadiazole ring but retain bromophenyl groups, suggesting bromophenyl’s role in bioactivity .
b) Stereochemical Considerations
The Z-configuration in the target compound is shared with analogs like ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate .
Physicochemical Properties
- Crystal Structure: Ethyl 4-((2Z,5Z)-2,4-di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (4c) crystallizes in a triclinic P-1 space group (a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å), indicating dense packing. The target compound’s 3-methylbenzyl group may introduce steric hindrance, altering crystal lattice parameters .
- Lipophilicity: Bromophenyl and methylbenzyl groups increase logP values, enhancing membrane permeability compared to polar analogs like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) .
Table: Key Properties of Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
